1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione is a compound that combines the structural features of phenothiazine and pyrrolidine-2,5-dione. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . Pyrrolidine-2,5-dione, on the other hand, is a versatile scaffold used in medicinal chemistry for the development of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione can be achieved through a multi-step process involving the reaction of phenothiazine derivatives with pyrrolidine-2,5-dione. One common method involves the condensation of phenothiazine with an appropriate aldehyde to form an intermediate, which is then reacted with pyrrolidine-2,5-dione under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Scientific Research Applications
1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antioxidant agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Another phenothiazine derivative with similar biological activities.
Pyrrolidine-2,5-dione derivatives: Compounds with the pyrrolidine-2,5-dione scaffold that exhibit diverse biological activities.
Uniqueness
1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione is unique due to its combination of the phenothiazine and pyrrolidine-2,5-dione moieties, which confer a wide range of biological activities. This dual functionality makes it a valuable compound for medicinal chemistry and drug discovery .
Properties
IUPAC Name |
1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-16-9-10-17(22)19(16)11-18(23)20-12-5-1-3-7-14(12)24-15-8-4-2-6-13(15)20/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSUOZFSCKFNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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